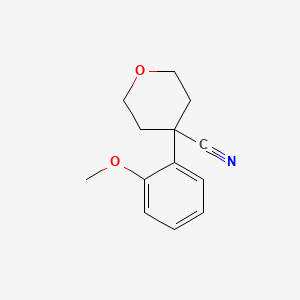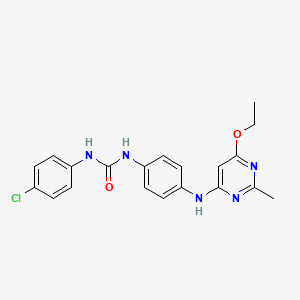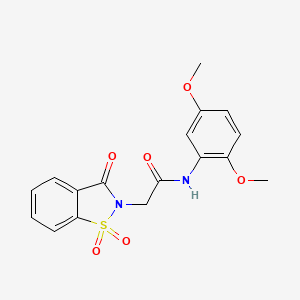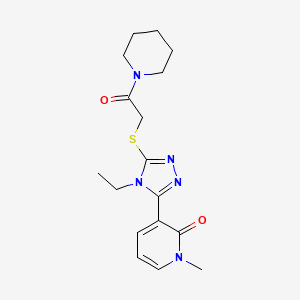
4-(2-metoxifenil)oxano-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)oxane-4-carbonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyphenyl)oxane-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)oxane-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Los investigadores han explorado el potencial de este compuesto como un agente anticancerígeno. Sus características estructurales lo convierten en un candidato interesante para inhibir el crecimiento tumoral o la metástasis .
- Inhibidores de Quinasa: El grupo nitrilo en la molécula sugiere actividad de inhibición de quinasa, lo que podría ser relevante en el descubrimiento de fármacos .
- Bloque de Construcción: 4-(2-metoxifenil)oxano-4-carbonitrilo sirve como un bloque de construcción versátil en la síntesis orgánica. Los químicos lo utilizan para construir moléculas más complejas, como heterociclos o derivados de productos naturales .
- Química de Polímeros: El anillo oxano y el grupo ciano del compuesto contribuyen a su posible uso en la química de polímeros. Los investigadores investigan su papel en el diseño de polímeros funcionales con propiedades específicas, como solubilidad, estabilidad o conductividad .
- Ligandos de Receptores: Los científicos estudian sus interacciones con los receptores biológicos, con el objetivo de comprender su afinidad de unión y sus posibles efectos terapéuticos .
- Investigación Neurológica: Dada su similitud estructural con ciertos neurotransmisores, puede tener implicaciones en la neurofarmacología .
- Análogos de Productos Naturales: Los investigadores exploran la síntesis de análogos de productos naturales utilizando este compuesto como punto de partida. Estos análogos se pueden modificar para mejorar la bioactividad o mejorar las propiedades farmacocinéticas .
- Herbicidas o Fungicidas: El grupo ciano sugiere una posible actividad herbicida o fungicida. Las investigaciones se centran en su eficacia en la protección de cultivos .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica y Catálisis
Ciencia de Materiales
Estudios de Farmacología y Bioactividad
Síntesis de Productos Naturales
Agroquímicos y Plaguicidas
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAPVCEVDLATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2579901.png)



![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)

![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2579914.png)
![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579921.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)


